7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)- is a complex organic compound with the molecular formula C12H19NO5 and a molecular weight of 257.28 g/mol. This compound is known for its unique spirocyclic structure, which includes a spiro-fused oxazolidinone ring. It is often used in various chemical and pharmaceutical applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)- typically involves multiple steps. One common method includes the formation of the spirocyclic structure through a cyclization reaction. The starting materials often include amino acids or their derivatives, which undergo cyclization in the presence of suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of high-throughput screening and process optimization helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the spirocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activity. It can be used as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications. They may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for specific interactions with biological macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 1,1-dimethylethyl ester
- 7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
- tert-butyl (5S,8S)-8-(hydroxymethyl)-2,6-dioxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Uniqueness
The uniqueness of 7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)- lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H19NO5 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
tert-butyl (5S)-8-hydroxy-6-oxo-7-oxa-1-azaspiro[4.4]nonane-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-4-5-12(13)7-8(14)17-9(12)15/h8,14H,4-7H2,1-3H3/t8?,12-/m0/s1 |
InChI Key |
SBMHPNKTIZTCQP-MYIOLCAUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]12CC(OC2=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CC(OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.